molecular formula C6H10NNaO5S B7981036 sodium;4-aminobenzenesulfonate;dihydrate

sodium;4-aminobenzenesulfonate;dihydrate

Cat. No.: B7981036
M. Wt: 231.20 g/mol
InChI Key: MJFZIDUBUNIFLZ-UHFFFAOYSA-M
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Description

The compound identified as “sodium;4-aminobenzenesulfonate;dihydrate” is a chemical entity with various applications in scientific research and industry. It is important to understand its properties, preparation methods, chemical reactions, and applications to fully appreciate its significance.

Chemical Reactions Analysis

sodium;4-aminobenzenesulfonate;dihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of sodium;4-aminobenzenesulfonate;dihydrate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

sodium;4-aminobenzenesulfonate;dihydrate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and biological activities. The comparison helps in understanding the distinct properties and potential advantages of this compound over other compounds .

Properties

IUPAC Name

sodium;4-aminobenzenesulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4H,7H2,(H,8,9,10);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFZIDUBUNIFLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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